molecular formula C16H12F4N2O2 B13646252 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline

4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline

Katalognummer: B13646252
Molekulargewicht: 340.27 g/mol
InChI-Schlüssel: KRGZPTDKXAXONU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline is a chemical compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications. The presence of difluoroethoxy groups in this compound enhances its chemical properties, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1,10-Phenanthroline+2,2-DifluoroethanolThis compound\text{1,10-Phenanthroline} + \text{2,2-Difluoroethanol} \rightarrow \text{this compound} 1,10-Phenanthroline+2,2-Difluoroethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Wirkmechanismus

The mechanism of action of 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can influence various biochemical and chemical processes. The difluoroethoxy groups enhance the compound’s solubility and reactivity, making it effective in its applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,10-Phenanthroline: The parent compound without difluoroethoxy groups.

    4,7-Dimethoxy-1,10-phenanthroline: A similar compound with methoxy groups instead of difluoroethoxy groups.

    4,7-Dichloro-1,10-phenanthroline: A derivative with chloro groups.

Uniqueness

4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline is unique due to the presence of difluoroethoxy groups, which enhance its chemical properties, such as solubility and reactivity. These properties make it more effective in forming stable complexes with metal ions and useful in various scientific and industrial applications.

Eigenschaften

Molekularformel

C16H12F4N2O2

Molekulargewicht

340.27 g/mol

IUPAC-Name

4,7-bis(2,2-difluoroethoxy)-1,10-phenanthroline

InChI

InChI=1S/C16H12F4N2O2/c17-13(18)7-23-11-3-5-21-15-9(11)1-2-10-12(24-8-14(19)20)4-6-22-16(10)15/h1-6,13-14H,7-8H2

InChI-Schlüssel

KRGZPTDKXAXONU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OCC(F)F)OCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.